molecular formula C26H29FN2O2 B1240886 8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one

8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one

Cat. No.: B1240886
M. Wt: 420.5 g/mol
InChI Key: RAYMNBAAUXRZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one, also known as this compound, is a useful research compound. Its molecular formula is C26H29FN2O2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H29FN2O2

Molecular Weight

420.5 g/mol

IUPAC Name

6-[3-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]propanoyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one

InChI

InChI=1S/C26H29FN2O2/c27-23-3-1-2-19(14-23)17-28-11-8-18(9-12-28)4-6-24(30)22-15-20-5-7-25(31)29-13-10-21(16-22)26(20)29/h1-3,14-16,18H,4-13,17H2

InChI Key

RAYMNBAAUXRZHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)CC5=CC(=CC=C5)F

Synonyms

8-(3-(1-((3-fluorophenyl)methyl)-4-piperidinyl)-1-oxopropyl)-1,2,5,6-tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-4-one
TAK-802

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 600 g of 8-[3-(4-piperidinyl)-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one, 6 L of acetonitrile, 0.3 L of water, 345 g (1.3 equivalent) of potassium carbonate and 278 g (1 equivalent) of 3-fluorobenzyl chloride was stirred at about 55° C. and 12 L of water was added dropwise thereto over about 20 minutes while maintaining about 45° C. The mixture was stirred at about 55° C. for 1.5 hours, and at about 20° C. for 3 hours. Precipitated crystals were separated, and washed with 15 L of water. The wet crystals were suspended in 8.0 L of 10% hydrous methanol-denatured ethanol. The material was dissolved at about 70° C., and passed through a dust-removing filter. The filtrate was stirred at about 20° C. for 1.5 hours, 6.9 L of water was added thereto, and the mixture was stirred at about 20° C. for 3 hours. Crystals were separated, washed with 1.8 L of 50% hydrous methanol-denatured ethanol twice and dried to obtain 0.71 kg (yield 88%) of the desired compound as crystals.
Name
8-[3-(4-piperidinyl)-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one
Quantity
600 g
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reactant
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6 L
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345 g
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reactant
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278 g
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0.3 L
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12 L
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Yield
88%

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